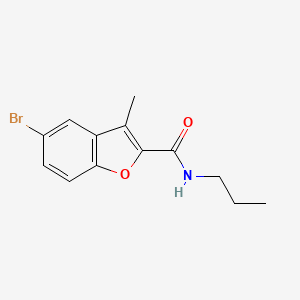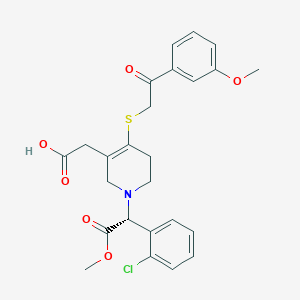
(2,4-Di-n-butyloxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Di-n-butyloxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the magnesium-bromide bond in this compound makes it highly reactive and useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Di-n-butyloxyphenyl)magnesium bromide typically involves the reaction of 2,4-Di-n-butyloxybromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction is as follows:
2,4−Di-n-butyloxybromobenzene+Mg→(2,4−Di-n-butyloxyphenyl)magnesium bromide
Industrial Production Methods: Industrial production of Grignard reagents, including this compound, often involves continuous flow processes to ensure consistent quality and yield. These methods utilize automated systems to control the reaction conditions precisely, such as temperature, solvent flow rate, and reactant concentration.
化学反応の分析
Types of Reactions: (2,4-Di-n-butyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically performed in anhydrous conditions using solvents like THF or diethyl ether.
Substitution Reactions: Often carried out with halogenated compounds in the presence of a catalyst.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Resulting from coupling reactions.
科学的研究の応用
(2,4-Di-n-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (2,4-Di-n-butyloxyphenyl)magnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms in the solvent, stabilizing the reactive intermediate and facilitating the reaction.
類似化合物との比較
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the butyloxy groups.
2,4-Dimethoxyphenylmagnesium Bromide: Similar structure but with methoxy groups instead of butyloxy groups.
Uniqueness: (2,4-Di-n-butyloxyphenyl)magnesium bromide is unique due to the presence of the butyloxy groups, which can influence the reactivity and selectivity of the compound in various reactions. These groups can also provide steric hindrance, affecting the overall reaction pathway.
特性
分子式 |
C14H21BrMgO2 |
|---|---|
分子量 |
325.52 g/mol |
IUPAC名 |
magnesium;1,3-dibutoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-3-5-10-15-13-8-7-9-14(12-13)16-11-6-4-2;;/h7-8,12H,3-6,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
TXFWRGCDSNDVKL-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=CC(=[C-]C=C1)OCCCC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)



![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)


